REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[N:4]1[C:5](=[O:10])[NH:6][C:7](=[O:9])[CH2:8]1.[Cl:11][c:12]1[cH:13][c:14]([C:15]([O:16][OH:17])=[O:19])[cH:18][cH:20][cH:21]1.[Cl:26][CH2:27][Cl:28].[S:22](=[O:23])([OH:24])[O-:25]>>[CH2:1]([CH:2]1[CH2:3][O:19]1)[N:4]1[C:5](=[O:10])[NH:6][C:7](=[O:9])[CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN1CC(=O)NC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])O
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Name
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Type
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product
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Smiles
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O=C1CN(CC2CO2)C(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |